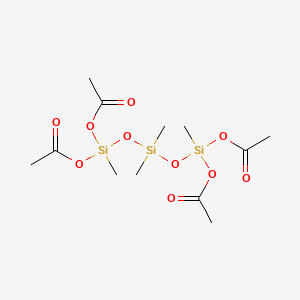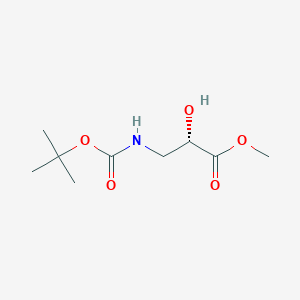
Diacetoxymethyl terminated polydimethylsiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polydimethylsiloxane (PDMS) is widely recognized for its unique physical and chemical properties, including thermal stability, chemical inertness, and flexibility. Functionalization of PDMS, such as diacetoxymethyl termination, further extends its application range by introducing specific reactive sites at the polymer ends, enabling cross-linking or further modification.
Synthesis Analysis
The synthesis of PDMS typically involves the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), followed by end-capping or modification to introduce specific functional groups. For example, hydroxy-terminated PDMS can be synthesized and then reacted with various reagents to introduce different end groups, including diacetoxymethyl groups, though the direct synthesis of diacetoxymethyl-terminated PDMS is not detailed in the literature provided. The synthesis of amphiphilic block copolymers combining PDMS with poly(ethylene glycol) (PEG) demonstrates the versatility of PDMS modification techniques (Rutnakornpituk et al., 2005).
Molecular Structure Analysis
PDMS's molecular structure is characterized by the flexibility of its siloxane backbone and the organic groups attached to silicon atoms. The modification of PDMS with different terminal groups significantly impacts its physical and chemical properties. Techniques such as 1H NMR, FTIR, and GPC are commonly used to characterize the molecular structure and weight of modified PDMS (Xie Kai, 2004).
Chemical Reactions and Properties
PDMS modified with specific end groups can undergo various chemical reactions, facilitating its incorporation into diverse materials and applications. For example, carboxylated PDMS can be prepared through reactions with maleic anhydride, enabling further chemical modifications and applications in self-assembling supermolecules (Qiu-feng An et al., 2008).
Physical Properties Analysis
The physical properties of PDMS, such as thermal stability, flexibility, and hydrophobicity, make it an essential material in various fields. Modifying PDMS with different terminal groups, such as diacetoxymethyl, can tailor these properties for specific applications. Studies on PDMS-based block copolymers highlight the impact of molecular structure on properties like critical surface energy and swelling behavior (Rutnakornpituk et al., 2005).
Chemical Properties Analysis
The chemical properties of PDMS, including its reactivity and compatibility with other materials, are significantly influenced by its molecular structure and functionalization. The introduction of specific terminal groups, such as diacetoxymethyl, enables targeted chemical reactivity, allowing for the creation of complex materials with designed properties. The synthesis and characterization of various PDMS derivatives illustrate the range of chemical functionalities that can be introduced (Li et al., 2008).
作用机制
Target of Action
Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .
Mode of Action
PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .
Biochemical Pathways
For example, it can provide water-repellent coatings in the textile industry .
Pharmacokinetics
Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .
Result of Action
The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .
Action Environment
The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .
安全和危害
未来方向
属性
IUPAC Name |
[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHCOHPINWOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O10Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1179290.png)
